molecular formula C5H9NaO2 B1324468 Sodium isovalerate CAS No. 539-66-2

Sodium isovalerate

Cat. No. B1324468
CAS RN: 539-66-2
M. Wt: 124.11 g/mol
InChI Key: JJZAWYXASMCCLB-UHFFFAOYSA-M
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Description

Sodium isovalerate, also known as sodium 3-methylbutanoate, is a compound with the molecular formula C5H9NaO2 . It is a sodium salt of isovaleric acid . The molecular weight of sodium isovalerate is 124.11 g/mol . It is used in various applications due to its properties .


Molecular Structure Analysis

The molecular structure of Sodium isovalerate consists of a sodium ion and an isovalerate ion . The isovalerate ion is derived from isovaleric acid, which is a branched-chain alkyl carboxylic acid . The exact 3D conformer and 2D structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

Sodium isovalerate has a molecular weight of 124.11 g/mol . It does not have any hydrogen bond donors but has two hydrogen bond acceptors . It has two rotatable bonds . The exact mass and monoisotopic mass of Sodium isovalerate are 124.05002381 g/mol . The topological polar surface area is 40.1 Ų . More specific physical and chemical properties like density, boiling point, vapor pressure, etc., are not provided in the search results .

Mechanism of Action

Target of Action

Sodium isovalerate, a short-chain fatty acid (SCFA), primarily targets intestinal epithelial cells (IECs) and pancreatic β-cells . It interacts with SCFA-specific receptors, namely free fatty acid receptor 2 (FFAR2) and free fatty acid receptor 3 (FFAR3) . These receptors play a crucial role in regulating insulin secretion and maintaining gut health .

Mode of Action

Sodium isovalerate interacts with its targets through substrate transporters like monocarboxylate transporter 1 and sodium-coupled monocarboxylate transporter 1 . These transporters facilitate the absorption of SCFAs, promoting cellular metabolism . Sodium isovalerate, structurally similar to γ-aminobutyric acid (GABA), can increase GABA levels across various body tissues .

Biochemical Pathways

Sodium isovalerate affects several biochemical pathways. It promotes the secretion of glucagon-like peptide-1 by IECs, which helps inhibit the elevation of blood glucose . It also increases the expression of G protein-coupled receptors such as GPR41 and GPR43 . Furthermore, it inhibits histone deacetylases, participating in the regulation of the proliferation, differentiation, and function of IECs .

Result of Action

Sodium isovalerate has several molecular and cellular effects. It promotes intestinal barrier function, as evidenced by increased transepithelial electrical resistance (TEER) and reduced paracellular permeability in Caco-2 cell monolayer models . This activity is linked to the valerate-induced AMPK activation and tight junctions (TJs) assembly . Sodium isovalerate supplementation also increases GABA levels across stool, blood, and amygdala, and significantly increases H4 acetylation in the amygdala of mice .

Action Environment

Environmental factors, particularly the gut microbiome, can influence the action of sodium isovalerate. The gut microbiome plays a significant role in the production of SCFAs, including sodium isovalerate, through the fermentation of dietary fiber and protein . Changes in the gut microbiome composition can therefore affect the production and subsequent action of sodium isovalerate .

properties

IUPAC Name

sodium;3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2.Na/c1-4(2)3-5(6)7;/h4H,3H2,1-2H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZAWYXASMCCLB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202168
Record name Sodium isovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium isovalerate

CAS RN

539-66-2
Record name Sodium isovalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium isovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium isovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.931
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM ISOVALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W4HQA4N4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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